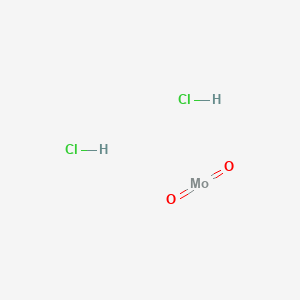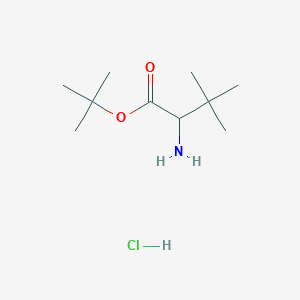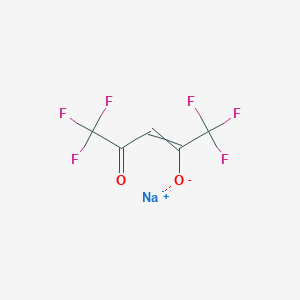
Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate: is a chemical compound with the molecular formula NaC5HF6O2 . It is known for its unique properties due to the presence of six fluorine atoms, which contribute to its high electronegativity and reactivity. This compound is often used in various scientific and industrial applications, particularly in the field of material science and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate typically involves the reaction of hexafluoroacetylacetone with a sodium base. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction can be represented as follows:
C5HF6O2+NaOH→NaC5HF6O2+H2O
The reaction is usually conducted at room temperature, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate can undergo nucleophilic substitution reactions due to the presence of the highly electronegative fluorine atoms.
Complexation Reactions: This compound readily forms complexes with various metal ions, making it useful in coordination chemistry.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Metal Salts: Used in complexation reactions to form stable metal complexes.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Metal Complexes: Stable complexes with metals like copper, nickel, and cobalt are commonly formed.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Material Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers.
Biology and Medicine:
Biochemical Research: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Industry:
Chemical Vapor Deposition (CVD): It is used as a precursor in the CVD process for the deposition of thin films and coatings.
Mecanismo De Acción
The mechanism by which Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate exerts its effects is primarily through its ability to form stable complexes with metal ions. The fluorine atoms create a highly electronegative environment, facilitating the formation of strong metal-ligand bonds. This property is exploited in various catalytic and material science applications, where the compound acts as a stabilizing agent for reactive intermediates.
Comparación Con Compuestos Similares
Hexafluoroacetylacetone: Similar in structure but lacks the sodium ion, making it less reactive in certain applications.
Copper (II) hexafluoroacetylacetonate: A metal complex of hexafluoroacetylacetone, used in similar applications but with different reactivity and stability profiles.
Uniqueness: Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is unique due to the presence of the sodium ion, which enhances its reactivity and ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in catalytic and material science applications where stability and reactivity are crucial.
Propiedades
IUPAC Name |
sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2.Na/c6-4(7,8)2(12)1-3(13)5(9,10)11;/h1,12H;/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUDPEKDPFGDOP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF6NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
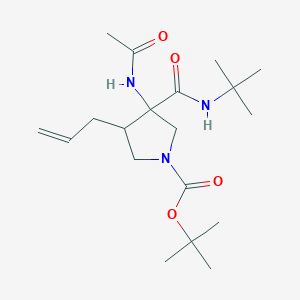

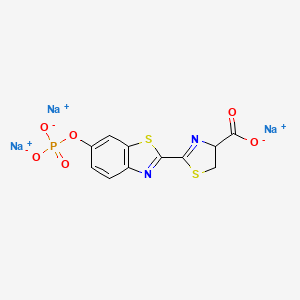

![2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13393558.png)
![6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene](/img/structure/B13393559.png)
![7-(5-methylfuran-2-yl)-3-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13393572.png)
![4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B13393580.png)
![7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate](/img/structure/B13393588.png)
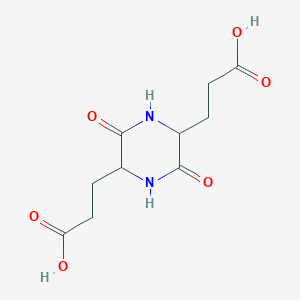
![1-azabicyclo[2.2.2]octan-3-yl N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;2,3-dihydroxybutanedioic acid](/img/structure/B13393598.png)
